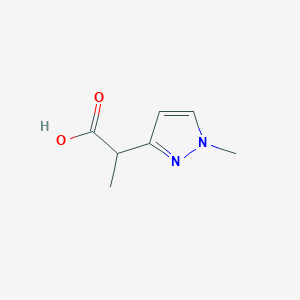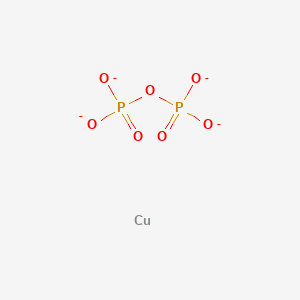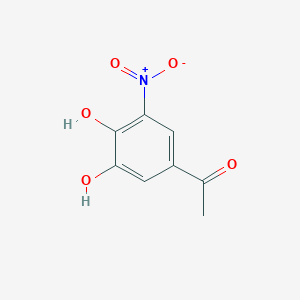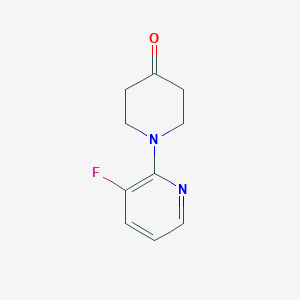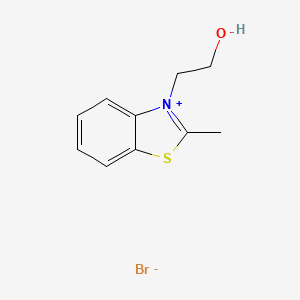
3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide
概要
説明
3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide is a chemical compound that belongs to the benzothiazole family This compound is known for its unique structure, which includes a benzothiazole ring fused with a bromide ion
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide typically involves the reaction of 2-methylbenzothiazole with 2-bromoethanol in the presence of ethoxyethanol. The reaction mixture is heated for approximately 2 hours, after which the precipitate is filtered and air-dried . This method is efficient and yields the desired compound in a relatively short time compared to traditional methods that require up to 18 hours of heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of high-quality reagents and controlled reaction environments are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which are useful in various applications.
Substitution: The bromide ion can be substituted with other functional groups, resulting in a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various benzothiazole derivatives, which have applications in dye synthesis, pharmaceuticals, and other industrial processes .
科学的研究の応用
3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding cellular processes and developing new diagnostic tools.
Medicine: Research has indicated that certain derivatives of this compound exhibit antimicrobial and anticancer properties, making it a candidate for drug development.
作用機序
The mechanism of action of 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets vary depending on the derivative and its application.
類似化合物との比較
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Methylbenzothiazole
- 2-Aminobenzothiazole
- Benzothiazole-2-carboxylic acid
Uniqueness
What sets 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide apart is its unique combination of a benzothiazole ring with a bromide ion and a hydroxyethyl group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
CAS番号 |
63123-34-2 |
|---|---|
分子式 |
C10H12BrNOS |
分子量 |
274.18 g/mol |
IUPAC名 |
2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide |
InChI |
InChI=1S/C10H12NOS.BrH/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8;/h2-5,12H,6-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
KMZBNPIZUBVKDQ-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCO.[Br-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
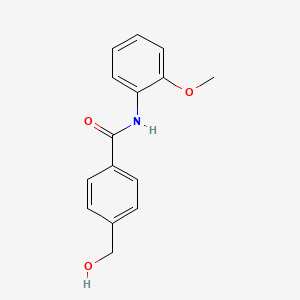
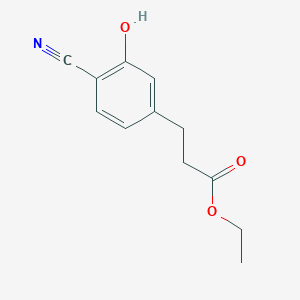

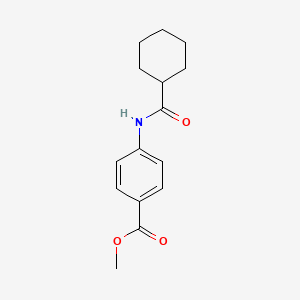
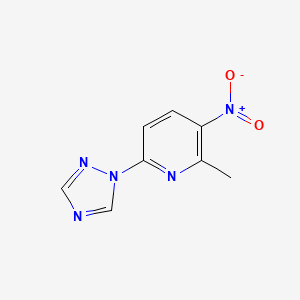
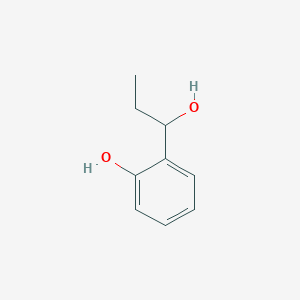
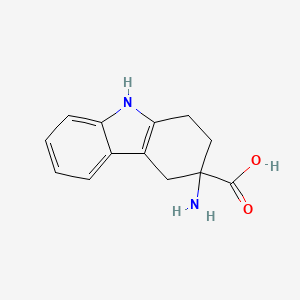
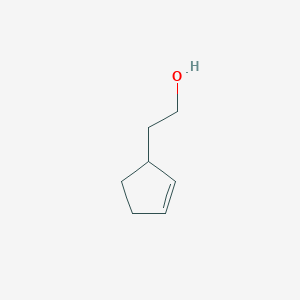
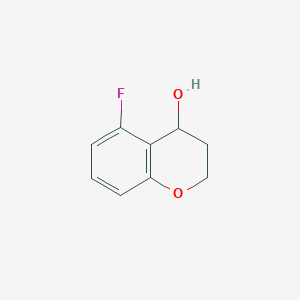
![3-[(2R,4R)-4-hydroxypyrrolidin-2-yl]propanoic acid](/img/structure/B8696812.png)
